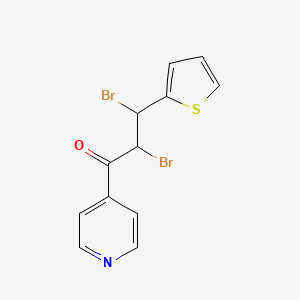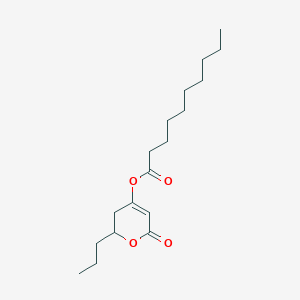![molecular formula C12H17ClO4 B14374349 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-47-6](/img/structure/B14374349.png)
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate ester and a chloropropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve cyclohex-3-ene-1-carboxylic acid in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: The cyclohexene ring can be oxidized to form cyclohexane-1,2-diol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., thiophenol), or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 2-(methylamino)propanoate or 2-(thiophenyl)propanoate.
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: Cyclohexane-1,2-diol derivatives.
科学的研究の応用
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug that can be metabolized to active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active
特性
CAS番号 |
90125-47-6 |
|---|---|
分子式 |
C12H17ClO4 |
分子量 |
260.71 g/mol |
IUPAC名 |
2-(2-chloropropanoyloxy)ethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-9(13)11(14)16-7-8-17-12(15)10-5-3-2-4-6-10/h2-3,9-10H,4-8H2,1H3 |
InChIキー |
IEFKAXUZIVTQKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCCOC(=O)C1CCC=CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
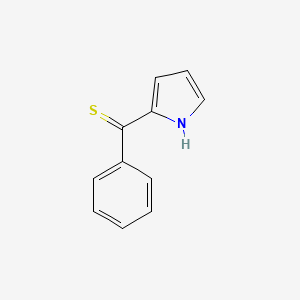
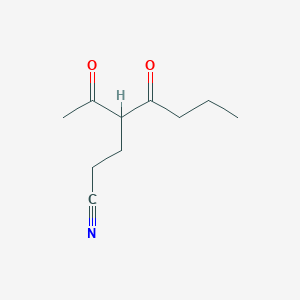
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
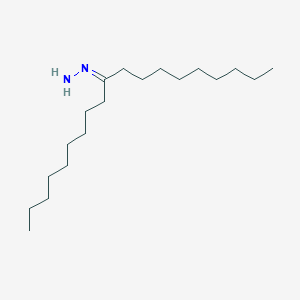
![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


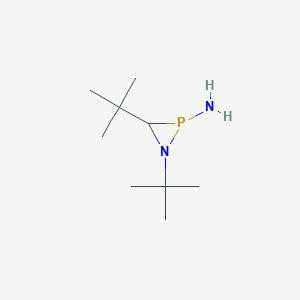
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
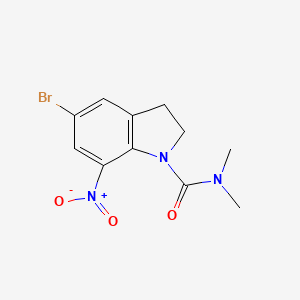
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
